

A Novel Photochemical Strategy for the Synthesis of Polysubstituted Azepanes from Nitroarenes

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Compound of Interest

Compound Name: 2-(5-Fluoro-2-methoxyphenyl)azepane

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The seven-membered azepane scaffold is a significantly underrepresented motif in medicinal chemistry compared to its five- and six-membered counterparts, the pyrrolidines and piperidines. This disparity is largely due to a lack of efficient and versatile synthetic methodologies for creating polysubstituted azepanes. Addressing this synthetic gap, a novel and powerful strategy has been developed that utilizes simple, readily available nitroarenes as starting materials to construct complex azepane structures. This two-step approach involves a photochemical dearomative ring expansion followed by a diastereoselective hydrogenation, offering a streamlined route to a previously challenging area of chemical space.^{[1][2][3]}

This technical guide provides an in-depth overview of this innovative methodology, including detailed experimental protocols, quantitative data on the substrate scope, and visualizations of the key reaction pathways.

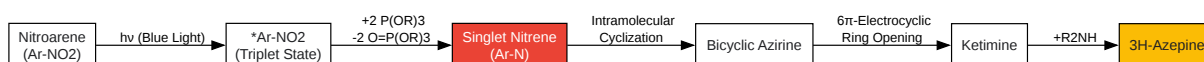
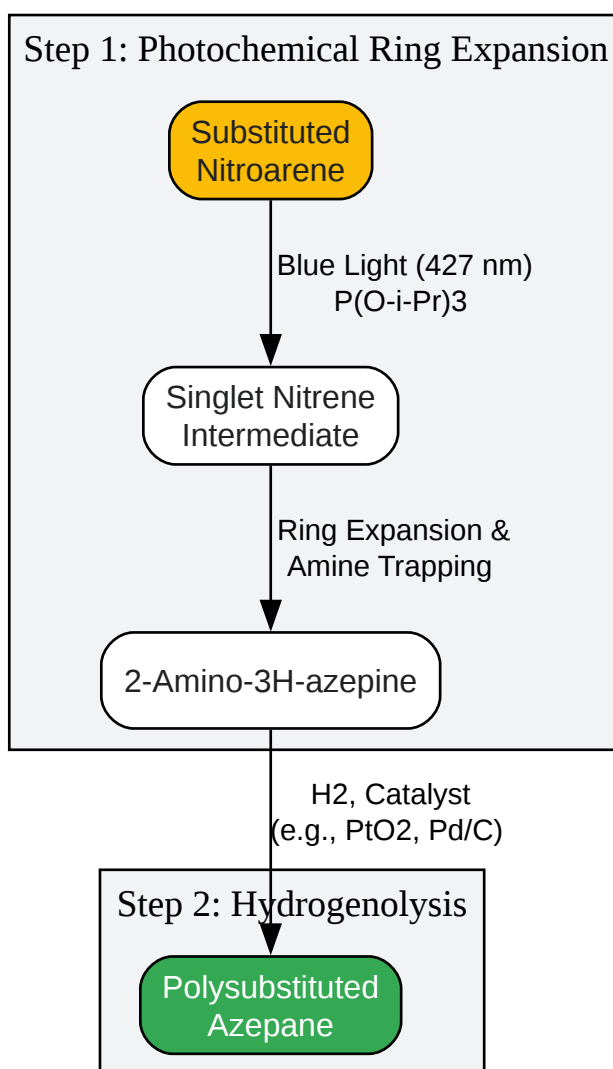
Overall Synthetic Strategy

The core of this methodology is a skeletal editing process that transforms a six-membered aromatic ring into a seven-membered saturated heterocycle.^[4] The synthesis is achieved in two key steps:

- **Photochemical N-Insertion:** A substituted nitroarene is converted into a singlet nitrene intermediate using blue light. This highly reactive species undergoes a dearomative ring expansion, which, after being trapped by an amine, forms a 2-amino-3H-azepine intermediate.[\[1\]](#)[\[5\]](#)[\[6\]](#)
- **Hydrogenolysis:** The 3H-azepine intermediate is subjected to catalytic hydrogenation. This step reduces the diene and cleaves the amidine functionality to furnish the final, polysubstituted saturated azepane ring system with high diastereocontrol.[\[1\]](#)[\[2\]](#)

The key advantage of this strategy is its ability to translate the substitution pattern of the initial nitroarene directly to the final azepane product, providing predictable control over the placement of multiple substituents.[\[2\]](#)[\[4\]](#)

Logical Workflow of the Synthesis



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